molecular formula C22H21N5O4S2 B2683035 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-30-8

2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2683035
CAS No.: 1105198-30-8
M. Wt: 483.56
InChI Key: CSYOJGWXUZROAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Its molecular structure incorporates a 1,3,4-thiadiazole core linked to a benzo[d][1,3]dioxole (piperonyl) moiety via a piperazine linker. This specific architecture is designed to leverage the known pharmacological activities of its components. The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, recognized for its diverse biological properties. The integration of the benzo[d][1,3]dioxole group is a strategic feature, as this subunit is found in compounds that have demonstrated potent growth inhibition properties against various human cancer cell lines in scientific studies . The piperazine ring serves as a flexible connector that can enhance binding interactions with biological targets. Researchers are investigating this compound and its analogs primarily for their potential cytotoxic effects. Preliminary research on structurally similar molecules suggests that the mechanism of action may involve the induction of apoptosis (programmed cell death) and the disruption of the cell cycle, causing arrests in both the S-phase and G2/M-phase . This multifaceted mechanism makes it a promising candidate for further investigation as a potential antitumor agent. This product is intended for research purposes in laboratory settings only. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c28-19(23-16-4-2-1-3-5-16)13-32-22-25-24-21(33-22)27-10-8-26(9-11-27)20(29)15-6-7-17-18(12-15)31-14-30-17/h1-7,12H,8-11,13-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYOJGWXUZROAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring.

    Synthesis of the piperazine derivative: The piperazine ring can be introduced by reacting the benzo[d][1,3]dioxole derivative with piperazine in the presence of a suitable coupling agent.

    Formation of the thiadiazole ring: This can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under cyclization conditions.

    Coupling of the thiadiazole and piperazine derivatives: The final step involves coupling the thiadiazole derivative with the piperazine derivative using a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reactivity of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a key reactive site, particularly at the sulfur and nitrogen atoms.

Reaction TypeConditionsOutcomeReference
Nucleophilic Substitution Alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF)Substitution at the sulfur atom, forming thioether or thioester derivatives .
Oxidative Cyclization I₂/K₂CO₃ or Br₂/CH₃COOHFormation of fused heterocycles via sulfur-centered oxidation .

For example, the thioether linkage (-S-) in the thiadiazole ring reacts with methyl iodide to yield methylthio derivatives, as observed in analogous thiadiazole systems .

Piperazine Modifications

The piperazine moiety undergoes reactions at its secondary amine and carbonyl group.

Reaction TypeConditionsOutcomeReference
Acylation Acyl chlorides in acetonitrile with EDC/HOBtIntroduction of acyl groups at the piperazine nitrogen .
Alkylation Alkyl halides in basic conditionsFormation of quaternary ammonium salts or N-alkylated derivatives .

The benzo[d] dioxole-5-carbonyl group attached to piperazine is stable under mild acidic conditions but hydrolyzes in concentrated HCl to yield benzo[d] dioxole-5-carboxylic acid .

Benzodioxole Electrophilic Substitution

The electron-rich benzo[d] dioxole ring participates in electrophilic aromatic substitution.

Reaction TypeConditionsOutcomeReference
Bromination Br₂/FeBr₃ in CH₂Cl₂Para-substitution of bromine on the aromatic ring .
Nitration HNO₃/H₂SO₄Formation of nitro derivatives at the 5-position .

Brominated derivatives show enhanced electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Acetamide Hydrolysis and Functionalization

The N-phenylacetamide group undergoes hydrolysis and substitution.

Reaction TypeConditionsOutcomeReference
Acid/Base Hydrolysis HCl (6M) or NaOH (10%) under refluxCleavage to 2-((5-(4-(benzo[d] dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid and aniline .
Phenyl Ring Substitution HNO₃/H₂SO₄ or SO₃/H₂SO₄Nitration or sulfonation at the meta position of the phenyl ring .

Thioether Oxidation

The thioether (-S-) linkage oxidizes to sulfoxide or sulfone.

Reaction TypeConditionsOutcomeReference
Oxidation to Sulfoxide H₂O₂ in acetic acidFormation of sulfoxide derivatives .
Oxidation to Sulfone mCPBA in CH₂Cl₂Complete oxidation to sulfone .

Biological Activity and Pharmacological Modifications

Derivatives of this compound exhibit enhanced bioactivity after structural modifications:

  • Anticancer Activity : Alkylation of the thiadiazole sulfur improves cytotoxicity against cancer cell lines (IC₅₀ values: 2–10 μM) .

  • Antimicrobial Properties : Bromination of the benzodioxole ring increases efficacy against Gram-positive bacteria (MIC: 4–8 μg/mL) .

Stability Under Physiological Conditions

  • pH Stability : Stable at pH 5–7.4 but degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C, confirmed by thermogravimetric analysis.

Scientific Research Applications

Structural Overview

The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a thiadiazole group. Its molecular formula is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.4 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit tumor growth in various cancer models. The incorporation of piperazine and thiadiazole enhances the interaction with biological targets such as enzymes involved in cancer progression.

Case Study: A study evaluated the anticancer effects of similar compounds against breast cancer cell lines. The results demonstrated that modifications to the thiadiazole moiety could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives can exhibit potent inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Study: A series of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the thiadiazole ring significantly improved antimicrobial efficacy .

Modulation of ATP-Binding Cassette Transporters

Recent patents suggest that compounds similar to 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide can act as modulators of ATP-binding cassette transporters. These transporters play crucial roles in drug absorption and resistance mechanisms in cancer therapy.

Patent Insight: A patent describes the use of related compounds for enhancing the efficacy of chemotherapeutic agents by inhibiting efflux pumps associated with multidrug resistance .

Carbonic Anhydrase Inhibition

The compound's potential as a carbonic anhydrase inhibitor has been explored due to its implications in treating conditions like glaucoma and epilepsy. In vitro studies have shown that certain derivatives can selectively inhibit specific isoforms of carbonic anhydrase.

Research Findings: In a comparative study, derivatives were synthesized and tested for their inhibitory effects on different carbonic anhydrase isoforms. The findings suggested that modifications on the piperazine ring could lead to selective inhibition profiles .

Neuropharmacology

Given the piperazine component, there is interest in the neuropharmacological applications of this compound. Research into similar structures has revealed potential as anxiolytics or antidepressants through modulation of neurotransmitter systems.

Case Study: A recent investigation into related piperazine derivatives indicated promising results in animal models for anxiety disorders, suggesting that structural modifications can enhance efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, while the piperazine and thiadiazole rings can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Piperazine/Piperidine Moieties

  • N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) : These compounds share the thiadiazole-thioether backbone but replace the benzo[d][1,3]dioxole-carbonyl group with simpler benzamide substituents. They exhibit acetylcholinesterase (AChE) inhibitory activity (IC50 = 0.8–12.4 μM), attributed to the thiadiazole-piperidine synergy. The target compound’s benzo[d][1,3]dioxole group may enhance blood-brain barrier penetration compared to these derivatives .
  • ND-11543 (Imidazo[2,1-b]thiazole-5-carboxamide) : Features a piperazine-linked trifluoromethylpyridine group. While structurally distinct, its anti-tuberculosis activity (MIC = 0.06 μg/mL against M. tuberculosis) highlights the pharmacological relevance of piperazine-thiadiazole hybrids in infectious disease targeting .

Benzodioxole-Containing Analogues

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) : Shares the benzo[d][1,3]dioxole-carbonyl motif but replaces thiadiazole with a thiazole ring. Its synthesis via EDC-mediated coupling (20% yield) mirrors methodologies applicable to the target compound .

Acetamide-Linked Thiazole/Triazole Derivatives

  • Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Demonstrates how aryl substitutions (e.g., bromophenyl) on the acetamide terminus influence bioactivity. The target compound’s unsubstituted phenyl group may reduce steric hindrance, favoring target binding .

Structural and Pharmacological Data Tables

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound 1,3,4-Thiadiazole Benzo[d][1,3]dioxole-carbonyl, phenylacetamide Hypothesized AChE inhibition
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) 1,3,4-Thiadiazole Piperidine-ethyl, benzamide AChE inhibition (IC50 0.8–12.4 μM)
ND-11543 Imidazo[2,1-b]thiazole Piperazine-trifluoromethylpyridine Anti-TB (MIC 0.06 μg/mL)
Compound 74 Thiazole Benzo[d][1,3]dioxole, cyclopropane-carboxamide N/A (synthetic intermediate)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Thiazole-triazole Bromophenyl, benzodiazole Docking studies suggest α-glucosidase inhibition

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to compound 74 (EDC-mediated amide coupling) and ND-11543 (piperazine-thiadiazole conjugation), with yields dependent on substituent steric effects .
  • Structure-Activity Relationships (SAR) :
    • The benzo[d][1,3]dioxole moiety may confer metabolic resistance compared to simpler benzamide derivatives .
    • Piperazine’s flexibility enhances binding to enzymes with deep catalytic pockets (e.g., AChE), as validated in derivatives 7a–7l .

Biological Activity

The compound 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide (often referred to as compound 1) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, examining its cytotoxic effects, mechanisms of action, and related studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C21H21N5O5S2C_{21}H_{21}N_{5}O_{5}S_{2} with a molecular weight of approximately 487.55 g/mol. The structure features several functional groups including:

  • Benzo[d][1,3]dioxole : A bicyclic structure known for its biological activity.
  • Piperazine : A common scaffold in medicinal chemistry that enhances solubility and bioactivity.
  • Thiadiazole : A heterocyclic compound that often exhibits antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiadiazole derivatives. For instance, compounds with the thiadiazole scaffold have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In vitro evaluations using the MTT assay revealed that derivatives similar to compound 1 exhibited median inhibitory concentrations (IC50) in the low micromolar range. For example:

  • Compound 4e : IC50 = 0.28 µg/mL against MCF-7 cells.
  • Compound 4i : IC50 = 2.32 µg/mL against HepG2 cells .

These findings suggest that modifications to the piperazine or thiadiazole moieties can significantly enhance cytotoxic activity.

The mechanism by which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Studies indicate that treatment with these compounds can induce cell cycle arrest at specific phases (G2/M phase), leading to inhibited cell proliferation.
  • Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) have been observed, suggesting a shift towards apoptosis in treated cancer cells .

Comparative Analysis

To better understand the biological activity of compound 1, a comparison with other related compounds is beneficial:

CompoundStructure FeaturesIC50 (µg/mL)Cell LineMechanism of Action
Compound 4eThiadiazole + Piperazine0.28MCF-7Cell cycle arrest at G2/M
Compound 4iThiadiazole + Benzyl piperidine2.32HepG2Induction of apoptosis
Compound 1Benzo[d][1,3]dioxole + ThiadiazoleTBDTBDTBD

Case Studies

Several case studies further elucidate the biological activities associated with compounds structurally similar to compound 1:

  • Study on Thiadiazole Derivatives :
    • Researchers synthesized various thiadiazole derivatives and assessed their cytotoxicity against cancer cell lines. The results indicated that structural modifications could lead to enhanced antiproliferative effects .
  • Mechanistic Insights :
    • A study focused on the apoptotic pathways activated by these compounds revealed significant changes in protein expression levels associated with apoptosis upon treatment, reinforcing the notion that these compounds could serve as effective chemotherapeutic agents .

Q & A

Basic: What are the key synthetic routes for synthesizing 2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:

Coupling of piperazine derivatives : Reacting benzo[d][1,3]dioxole-5-carbonyl chloride with piperazine to form the 4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl intermediate.

Thiadiazole ring formation : Condensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions (e.g., POCl₃) to form the 1,3,4-thiadiazole core .

Thioether linkage : Reaction of the thiadiazole intermediate with 2-mercapto-N-phenylacetamide in the presence of a base (e.g., K₂CO₃) to introduce the thioether group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.